molecular formula C13H27O5P B039260 1-Diethoxyphosphoryl-4-hydroxynonan-2-one CAS No. 113848-00-3

1-Diethoxyphosphoryl-4-hydroxynonan-2-one

Cat. No.: B039260
CAS No.: 113848-00-3
M. Wt: 294.32 g/mol
InChI Key: GOWXDWHMDPJXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Diethoxyphosphinyl-4-hydroxynonan-2-one is a chemical compound with the molecular formula C12H25O4P It is known for its unique structure, which includes a phosphinyl group and a hydroxyl group attached to a nonanone backbone

Preparation Methods

The synthesis of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one typically involves the reaction of diethyl phosphite with a suitable precursor under controlled conditions. The reaction conditions often include the use of a base to facilitate the formation of the phosphinyl group. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-Diethoxyphosphinyl-4-hydroxynonan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phosphinyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Diethoxyphosphinyl-4-hydroxynonan-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one involves its interaction with molecular targets through its phosphinyl and hydroxyl groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Diethoxyphosphinyl-4-hydroxynonan-2-one can be compared with similar compounds such as:

    1-Diethoxyphosphinyl-4-hydroxyhexan-2-one: Similar structure but with a shorter carbon chain.

    1-Diethoxyphosphinyl-4-hydroxyoctan-2-one: Similar structure but with a different carbon chain length.

    1-Diethoxyphosphinyl-4-hydroxydecan-2-one: Similar structure but with a longer carbon chain. The uniqueness of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one lies in its specific carbon chain length and the positioning of the functional groups, which influence its reactivity and applications.

Properties

CAS No.

113848-00-3

Molecular Formula

C13H27O5P

Molecular Weight

294.32 g/mol

IUPAC Name

1-diethoxyphosphoryl-4-hydroxynonan-2-one

InChI

InChI=1S/C13H27O5P/c1-4-7-8-9-12(14)10-13(15)11-19(16,17-5-2)18-6-3/h12,14H,4-11H2,1-3H3

InChI Key

GOWXDWHMDPJXEG-UHFFFAOYSA-N

SMILES

CCCCCC(CC(=O)CP(=O)(OCC)OCC)O

Canonical SMILES

CCCCCC(CC(=O)CP(=O)(OCC)OCC)O

Origin of Product

United States

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